Home > Products > Screening Compounds P5292 > Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate
Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate - 383910-24-5

Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate

Catalog Number: EVT-1197542
CAS Number: 383910-24-5
Molecular Formula: C18H30N2O5
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is often synthesized as an intermediate in the production of ticagrelor, a potent platelet aggregation inhibitor used in cardiovascular therapies. The synthesis and properties of this compound have been documented in various patents and scientific literature focusing on its utility in drug development and synthesis processes .

Synthesis Analysis

The synthesis of Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate involves several key steps:

  1. Starting Materials: The synthesis begins with the reaction of 4,6-dichloro-5-nitro-2-(propylthio)-pyrimidine with an appropriate amine derivative.
  2. Reduction: Following the initial reaction, the resulting compound undergoes reduction using iron in acetic acid to yield the desired amino-tetrahydro compound .
  3. Purification: The crude product is purified through column chromatography using a solvent system such as hexanes/ethyl acetate to achieve high purity levels exceeding 90% .
  4. Final Steps: The final product is obtained through careful crystallization and resolution techniques to isolate the desired enantiomeric form .

This synthesis pathway highlights the importance of optimizing reaction conditions to enhance yield and purity while minimizing by-products.

Molecular Structure Analysis

The molecular structure of Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate can be described as follows:

  • Molecular Formula: C16H23N2O6
  • Molecular Weight: 325.361 g/mol
  • Structural Features:
    • Contains a cyclopenta-dioxole ring system.
    • Features a tetrahydro configuration contributing to its three-dimensional shape.
    • Includes an amino group which plays a crucial role in its biological activity.

The stereochemistry is defined by specific configurations at the chiral centers (3aR, 4S, 6R, 6aS), which are critical for the compound's interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of this compound is primarily characterized by its ability to participate in nucleophilic substitutions and reductions:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in various reactions leading to further functionalization of the molecule.
  2. Reductive Reactions: The presence of multiple functional groups allows for reduction reactions that can modify the cyclopentane framework or enhance solubility and bioavailability .

These reactions are essential for the development of derivatives that may exhibit improved pharmacological profiles.

Mechanism of Action

The mechanism of action for compounds like Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate is closely tied to its role as an intermediate in ticagrelor synthesis:

  1. Platelet Aggregation Inhibition: The compound functions by inhibiting adenosine diphosphate-induced platelet aggregation through selective antagonism at the P2Y12 receptor.
  2. Bioactivation: Following administration, ticagrelor is metabolized into active metabolites that exert their effects on platelet function .

Understanding this mechanism is crucial for developing new antiplatelet agents with enhanced efficacy and safety profiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate include:

PropertyValue
Molecular Weight325.361 g/mol
Boiling PointApproximately 288 °C
Density1.20 g/cm³
SolubilitySoluble in organic solvents
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4

These properties influence the compound's behavior in biological systems and its suitability for various applications .

Applications

Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yltetrahydrocyclopenta[d][1,2]oxazole has several notable applications:

  1. Pharmaceutical Development: As an intermediate in ticagrelor synthesis, it plays a vital role in developing new antiplatelet therapies aimed at preventing thrombotic events.
  2. Research Tool: The compound serves as a valuable research tool for studying platelet function and developing related therapeutic agents.

Properties

CAS Number

383910-24-5

Product Name

Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate

IUPAC Name

methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate

Molecular Formula

C18H30N2O5

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C18H30N2O5/c1-7-10(8-2)14-13-11(16(21)23-6)9-12(15(13)25-20-14)19-17(22)24-18(3,4)5/h10-13,15H,7-9H2,1-6H3,(H,19,22)/t11-,12+,13+,15+/m0/s1

InChI Key

UFTUUVAOLOJLFC-KYEXWDHISA-N

SMILES

CCC(CC)C1=NOC2C1C(CC2NC(=O)OC(C)(C)C)C(=O)OC

Canonical SMILES

CCC(CC)C1=NOC2C1C(CC2NC(=O)OC(C)(C)C)C(=O)OC

Isomeric SMILES

CCC(CC)C1=NO[C@H]2[C@@H]1[C@H](C[C@H]2NC(=O)OC(C)(C)C)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.